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Compound of Interest

Compound Name:
(3-Nitrophenyl)methanesulfonyl

chloride

Cat. No.: B1316798 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(3-Nitrophenyl)methanesulfonyl chloride is a reactive organic compound featuring a sulfonyl

chloride group attached to a methylene bridge, which is in turn bonded to a 3-nitrophenyl ring.

Its structure suggests its potential utility as a building block in organic synthesis, particularly in

the fields of medicinal chemistry and drug development. The presence of the nitro group

significantly influences the electronic properties of the molecule, while the sulfonyl chloride

moiety serves as a highly reactive functional group for introducing the (3-

nitrophenyl)methanesulfonyl group into other molecules. This guide provides a comprehensive

overview of its chemical properties, a plausible synthetic route, and its general relevance in the

context of drug discovery.

Chemical and Physical Properties
A summary of the key physical and chemical properties of (3-Nitrophenyl)methanesulfonyl
chloride is presented below.
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Property Value Reference

IUPAC Name
(3-nitrophenyl)methanesulfonyl

chloride
[1]

CAS Number 58032-84-1 [1]

Molecular Formula C₇H₆ClNO₄S [1]

Molecular Weight 235.65 g/mol [1]

Appearance Off-white to light brown solid

Melting Point 95-100 °C

Boiling Point 393.2 ± 25.0 °C (Predicted)

Density 1.570 ± 0.06 g/cm³ (Predicted)

Water Solubility Reacts with water

Purity 95% [1]

Synthesis
While a specific, detailed experimental protocol for the synthesis of (3-
Nitrophenyl)methanesulfonyl chloride is not readily available in the reviewed literature, a

plausible two-step synthetic pathway can be proposed based on established chemical

transformations. This route begins with the conversion of a suitable 3-nitrobenzyl halide to (3-

nitrophenyl)methanethiol, followed by oxidative chlorination to yield the final product.

Proposed Experimental Protocol
Step 1: Synthesis of (3-Nitrophenyl)methanethiol from 3-Nitrobenzyl bromide

This procedure is adapted from general methods for the synthesis of thiols from alkyl halides

using thiourea.

Materials:

3-Nitrobenzyl bromide
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Thiourea

Ethanol

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Diethyl ether

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

3-nitrobenzyl bromide (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by

thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Add a solution of sodium hydroxide (2.5 equivalents) in water to the flask and reflux the

mixture for another 1-2 hours to hydrolyze the intermediate isothiouronium salt.

Cool the mixture to room temperature and acidify with dilute hydrochloric acid until the pH

is acidic.

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium

sulfate.

Remove the solvent under reduced pressure to yield crude (3-nitrophenyl)methanethiol,

which can be purified by vacuum distillation or column chromatography.

Step 2: Oxidative Chlorination of (3-Nitrophenyl)methanethiol

This step is based on general procedures for the oxidation of thiols to sulfonyl chlorides.[2][3][4]

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://patents.google.com/patent/US5436370A/en
https://www.organic-chemistry.org/synthesis/O2S/sulfonylchlorides.shtm
https://patents.google.com/patent/CN101570501B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(3-Nitrophenyl)methanethiol

N-Chlorosuccinimide (NCS)

Acetonitrile

Dilute hydrochloric acid (HCl)

Ice bath

Ethyl acetate

Procedure:

In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and

a magnetic stirrer, dissolve (3-nitrophenyl)methanethiol (1 equivalent) in a mixture of

acetonitrile and water.

Cool the flask in an ice bath to 0-5 °C.

Slowly add a solution of N-Chlorosuccinimide (NCS) (approximately 3-4 equivalents) in

acetonitrile through the dropping funnel, ensuring the temperature does not rise above 10

°C.

Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the

reaction by TLC.

Upon completion, quench the reaction with a saturated solution of sodium sulfite.

Extract the mixture with ethyl acetate.

Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate.

Concentrate the organic phase under reduced pressure to obtain the crude (3-
Nitrophenyl)methanesulfonyl chloride. The product can be further purified by

recrystallization.
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Proposed Synthesis of (3-Nitrophenyl)methanesulfonyl chloride

3-Nitrobenzyl bromide

S-(3-Nitrobenzyl)isothiouronium bromide
(Intermediate)

 Ethanol, Reflux

Thiourea

(3-Nitrophenyl)methanethiol

 aq. NaOH, Reflux then HCl

(3-Nitrophenyl)methanesulfonyl chloride

 NCS, Acetonitrile/H2O

N-Chlorosuccinimide (NCS)

NaOH (Hydrolysis)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of (3-Nitrophenyl)methanesulfonyl chloride.

Role in Drug Development and Medicinal Chemistry
While no specific drug candidates or biological targets have been directly associated with (3-
Nitrophenyl)methanesulfonyl chloride in the surveyed literature and patents, its structural

motifs are of significant interest in medicinal chemistry.

General Utility of Methanesulfonyl Chlorides
Methanesulfonyl chlorides are valuable reagents in drug synthesis, primarily for two key

transformations:[5][6]

Formation of Mesylates: They react with alcohols to form methanesulfonates (mesylates).

The mesylate group is an excellent leaving group, facilitating nucleophilic substitution
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reactions, which are fundamental in building complex molecular scaffolds.

Formation of Sulfonamides: Reaction with primary or secondary amines yields stable

sulfonamide linkages. The sulfonamide functional group is a common feature in a wide range

of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.

General Roles of Methanesulfonyl Chlorides in Drug Synthesis

(3-Nitrophenyl)methanesulfonyl chloride

Mesylate (R-OMs)
(Good Leaving Group) Sulfonamide (R-NHSO2-R')

Alcohol (R-OH) Amine (R-NH2)

Nucleophilic Substitution

Biologically Active Molecule

Click to download full resolution via product page

Caption: Key synthetic applications of methanesulfonyl chlorides in medicinal chemistry.

Significance of the Nitroaromatic Moiety
Nitroaromatic compounds are prevalent in a variety of biologically active molecules. The nitro

group is a strong electron-withdrawing group, which can influence the pharmacokinetic and

pharmacodynamic properties of a drug. In some cases, the nitro group itself is crucial for the

mechanism of action, often through in vivo reduction to reactive intermediates that can interact

with biological macromolecules.
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Potential Biological Roles of Nitroaromatic Compounds

Nitroaromatic Compound

In vivo Reduction

 Nitroreductases

Reactive Nitroso and
Hydroxylamine Intermediates

Biological Macromolecules
(DNA, Proteins)

 Covalent Adduct Formation

Biological Effect
(e.g., Antimicrobial, Cytotoxic)

Click to download full resolution via product page

Caption: General mechanism of action for some nitroaromatic compounds.

Conclusion
(3-Nitrophenyl)methanesulfonyl chloride is a chemical entity with clear potential as a

synthetic intermediate. While its direct application in the synthesis of marketed drugs or clinical

candidates has not been identified in this review, its constituent functional groups—the sulfonyl

chloride and the nitroaromatic ring—are well-established pharmacophores and reactive

handles in medicinal chemistry. The provided synthetic protocol, although proposed, is based

on reliable and well-documented chemical transformations. Further research is warranted to

explore the utility of this compound in the generation of novel, biologically active molecules.
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Researchers in drug discovery may find (3-Nitrophenyl)methanesulfonyl chloride to be a

valuable addition to their library of building blocks for the synthesis of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Drug Discovery Research Screening Libraries | Fisher Scientific [fishersci.com]

2. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google
Patents [patents.google.com]

3. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

4. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google
Patents [patents.google.com]

5. US2465951A - Method of making para-nitrobenzene sulfonyl chloride - Google Patents
[patents.google.com]

6. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [Technical Guide: (3-Nitrophenyl)methanesulfonyl
chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1316798#iupac-name-for-3-nitrophenyl-
methanesulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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